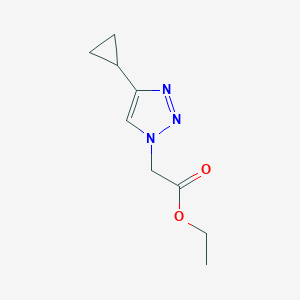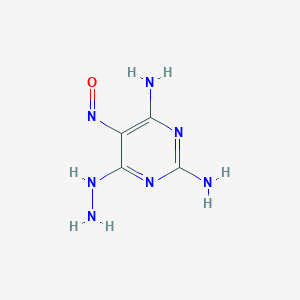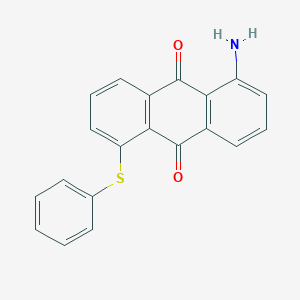
1-Amino-5-(phenylthio)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-5-(phenylthio)anthracene-9,10-dione is a compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Preparation Methods
The synthesis of 1-Amino-5-(phenylthio)anthracene-9,10-dione typically involves multiple steps. One common method starts with the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with a series of alkylamines to yield the corresponding 1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione. This intermediate is then reacted with thiophenol to introduce the phenylsulfanyl group, resulting in the formation of this compound .
Chemical Reactions Analysis
1-Amino-5-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and phenylsulfanyl groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-5-(phenylthio)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-5-(phenylthio)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. For example, its derivatives inhibit monoamine oxidase enzymes by binding to the active site and preventing the oxidation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like depression and neurodegenerative diseases .
Comparison with Similar Compounds
1-Amino-5-(phenylthio)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1,5-bis(phenylsulfanyl)anthracene-9,10-dione: Similar in structure but lacks the amino group, which may affect its biological activity and chemical reactivity.
9,10-bis(phenylethynyl)anthracene: Features ethynyl groups instead of phenylsulfanyl, leading to different photophysical properties and applications.
1-Amino-4-(phenylamino)anthracene-9,10-dione: Contains a phenylamino group instead of phenylsulfanyl, which may influence its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
41008-13-3 |
|---|---|
Molecular Formula |
C20H13NO2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-amino-5-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO2S/c21-15-10-4-8-13-17(15)19(22)14-9-5-11-16(18(14)20(13)23)24-12-6-2-1-3-7-12/h1-11H,21H2 |
InChI Key |
XIRMKOCIWUOAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Methoxy-5,5-dimethyl-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one](/img/structure/B8716352.png)
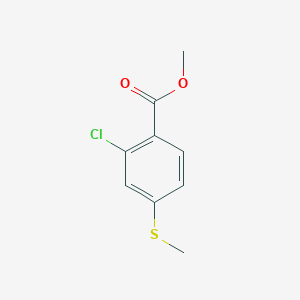
![3-Chloro-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine](/img/structure/B8716364.png)
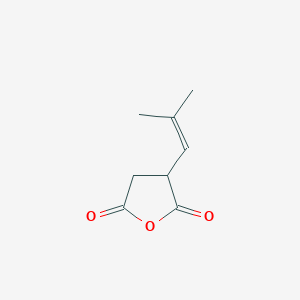
![2-[2-(4-Bromobutoxy)ethyl]pyridine](/img/structure/B8716373.png)
![Pyrido[2,3-d]pyrimidine-6-carboxaldehyde, 2,4-diamino-](/img/structure/B8716378.png)
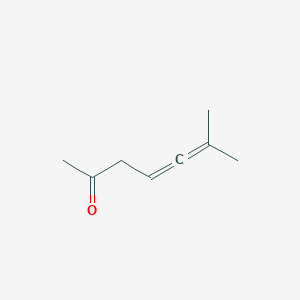
![4-[3-Chloro-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B8716385.png)
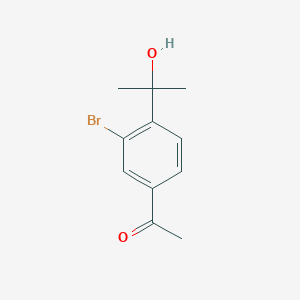

![7-Chloro-2-phenylfuro[3,2-b]pyridine](/img/structure/B8716403.png)
![Benzamide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-cyanophenyl)methyl]-](/img/structure/B8716410.png)
